molecular formula C20H25FN4O3 B2695079 4-cyclopropyl-3-(1-(2-fluorobenzoyl)piperidin-3-yl)-1-(2-methoxyethyl)-1H-1,2,4-triazol-5(4H)-one CAS No. 2200399-92-2

4-cyclopropyl-3-(1-(2-fluorobenzoyl)piperidin-3-yl)-1-(2-methoxyethyl)-1H-1,2,4-triazol-5(4H)-one

Cat. No. B2695079
CAS RN: 2200399-92-2
M. Wt: 388.443
InChI Key: FNHRLKIVWOMMDS-UHFFFAOYSA-N
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Description

4-cyclopropyl-3-(1-(2-fluorobenzoyl)piperidin-3-yl)-1-(2-methoxyethyl)-1H-1,2,4-triazol-5(4H)-one is a useful research compound. Its molecular formula is C20H25FN4O3 and its molecular weight is 388.443. The purity is usually 95%.
The exact mass of the compound 4-cyclopropyl-3-(1-(2-fluorobenzoyl)piperidin-3-yl)-1-(2-methoxyethyl)-1H-1,2,4-triazol-5(4H)-one is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications

Synthesis and Biological Activity

  • Antagonistic Properties and Synthesis : Compounds structurally related to the specified chemical, particularly those incorporating 1,2,4-triazole derivatives, have been synthesized and evaluated for their serotonin (5-HT2) and alpha 1 receptor antagonist activity. Among these compounds, derivatives have shown potent 5-HT2 antagonist activity without significant alpha 1 antagonist activity, highlighting their potential in neurological research and development (Watanabe et al., 1992).

  • Antimicrobial Activity : N-ethoxyethylpiperidine derivatives, through the introduction of cyclopropane and fluorophenyl fragments, have shown antimicrobial activity. This research illustrates the potential of such compounds in developing new antimicrobial agents (Issayeva et al., 2019).

  • Molecular Docking and Cytotoxic Studies : Structural and cytotoxic analyses of fluorobenzo[d] isoxazol-piperidin-1-yl derivatives have been conducted, including molecular docking studies to assess their potential in cancer treatment and understanding molecular interactions (Govindhan et al., 2017).

  • Antitubercular Activities : Synthesis and optimization of cyclopropyl methanols with aryloxy phenyl groups, similar in structural motif to the compound of interest, have been explored for antitubercular activities. Some derivatives demonstrated significant efficacy against Mycobacterium tuberculosis, indicating the potential for new antitubercular agents (Bisht et al., 2010).

properties

IUPAC Name

4-cyclopropyl-5-[1-(2-fluorobenzoyl)piperidin-3-yl]-2-(2-methoxyethyl)-1,2,4-triazol-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25FN4O3/c1-28-12-11-24-20(27)25(15-8-9-15)18(22-24)14-5-4-10-23(13-14)19(26)16-6-2-3-7-17(16)21/h2-3,6-7,14-15H,4-5,8-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNHRLKIVWOMMDS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1C(=O)N(C(=N1)C2CCCN(C2)C(=O)C3=CC=CC=C3F)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25FN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-cyclopropyl-3-(1-(2-fluorobenzoyl)piperidin-3-yl)-1-(2-methoxyethyl)-1H-1,2,4-triazol-5(4H)-one

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